N-Boc-L-异苏氨酸

描述

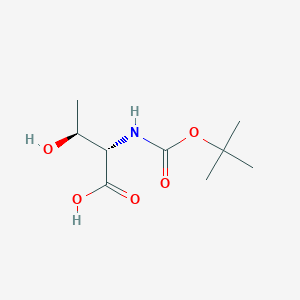

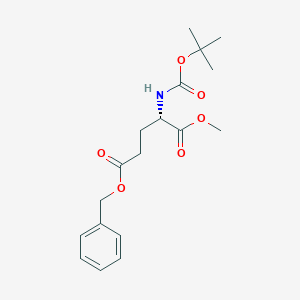

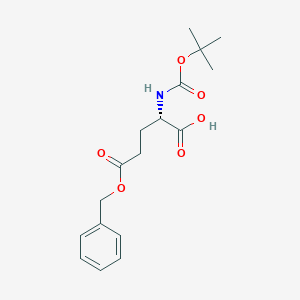

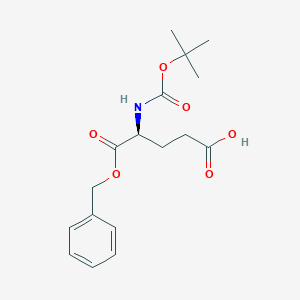

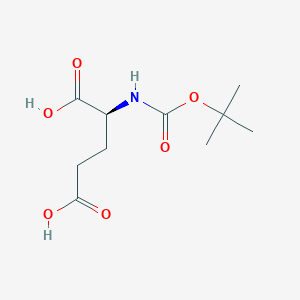

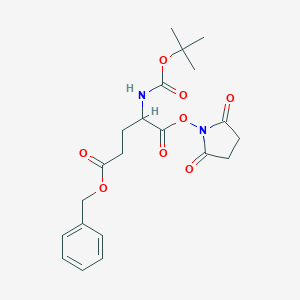

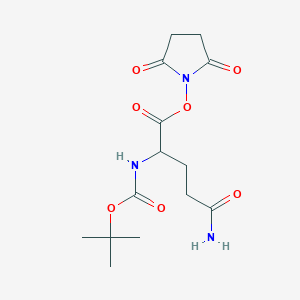

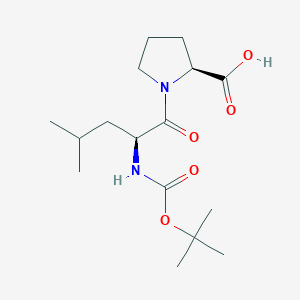

(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid, also known as (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid, is a useful research compound. Its molecular formula is C9H17NO5 and its molecular weight is 219,23*181,32 g/mole. The purity is usually 95%.

BenchChem offers high-quality (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

β-羟基-α-氨基酸的合成

N-Boc-L-异苏氨酸用于β-羟基-α-氨基酸的合成。 苏氨酸醛缩酶 (TAs) 是催化合成有机化学中碳-碳键形成的有力工具,因此能够实现β-羟基-α-氨基酸的对映选择性和非对映选择性合成 . 从非手性前体甘氨酸和醛开始,在这个催化步骤中形成了两个新的立体中心 .

制药前体

所得的手性β-羟基-α-氨基酸产物是重要的制药前体,例如硫霉素,一种L-苏氨酸-苯丙氨酸衍生物或L-苏氨酸-3,4-二羟基苯丙氨酸 .

N-Boc 脱保护

可以使用胆碱氯化物/对甲苯磺酸深共熔溶剂 (DES) 对 N-Boc-L-异苏氨酸进行脱保护,该溶剂用作反应介质和催化剂 . 采用条件允许以极好的产率对多种N-Boc衍生物进行脱保护 .

胺的N-Boc保护

描述了一种在超声波照射下对结构多样化胺进行N-Boc保护的绿色简便方法 . 在室温下,在较短的反应时间内,以优异的隔离产率实现了选择性N-Boc保护 .

生物催化

近年来,生物催化已成为化学工业生产的一种新兴工具,特别是精细化学品和药物生产所需的 手性砌块 .

醛醇反应

苏氨酸醛缩酶 (TAs) 催化苏氨酸裂解为甘氨酸和乙醛,以及立体特异性逆反应,即醛醇反应 . 值得注意的是,TAs 接受多种芳香族和脂肪族受体醛作为底物<a aria-label="1: 6. Aldol Reactions Threonine aldolases (TAs) catalyze the cleavage of threonine to glycine and acetaldehyde, as well as the stereospecific reverse reaction, the aldol reaction1" data-citationid="3731dcaa-b291-04b4-6b99-c204df4e3226-32" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s00253-010-275

作用机制

Target of Action

The primary target of N-Boc-L-Allothreonine is threonine aldolases (TAs) . TAs are pyridoxal-5-phosphate-dependent enzymes that catalyze the cleavage of L-threonine or L-allo-threonine to glycine and acetaldehyde in a glycine biosynthetic pathway .

Mode of Action

N-Boc-L-Allothreonine interacts with its target, threonine aldolases, by serving as a substrate for these enzymes. The compound is involved in the formation of carbon-carbon bonds in synthetic organic chemistry, enabling an enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids .

Biochemical Pathways

N-Boc-L-Allothreonine is involved in the glycine biosynthetic pathway . This pathway is crucial for the production of glycine, a non-essential amino acid that plays a key role in protein synthesis and other metabolic processes.

Pharmacokinetics

The compound’s water solubility at 25°c is estimated to be 9658e+004 mg/L This suggests that the compound may have good bioavailability

Result of Action

The result of N-Boc-L-Allothreonine’s action is the formation of β-hydroxy-α-amino acids . These chiral products are important precursors for pharmaceuticals such as thiamphenicol, a L-threo-phenylserine derivative, or L-threo-3,4-dihydroxyphenylserine .

属性

IUPAC Name |

(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHOYOCAAURYRL-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

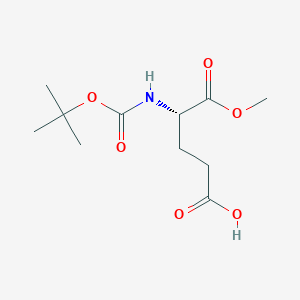

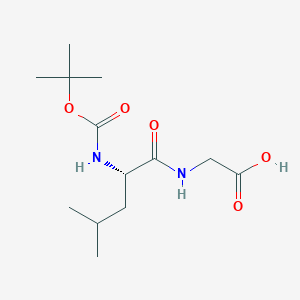

![(2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]butanoic acid](/img/structure/B558334.png)